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Compound of Interest

Compound Name: Fmoc-Asp(OtBu)-ol

Cat. No.: B144446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis

of Fmoc-Asp(OtBu)-ol, a derivative of L-aspartic acid. This document is intended to serve as a

valuable resource for professionals engaged in peptide synthesis, medicinal chemistry, and

drug development, offering key data and methodologies for the characterization and

preparation of this compound.

Spectroscopic Data
The following tables summarize the available and theoretical spectroscopic data for Fmoc-
Asp(OtBu)-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data has been reported for Fmoc-Asp(OtBu)-ol.[1] The data is presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for Fmoc-Asp(OtBu)-ol
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.85 d 7.30 2H Fmoc-H

7.67 d 7.37 2H Fmoc-H

7.40 t 7.30 2H Fmoc-H

7.30 t 7.30 2H Fmoc-H

6.32 br d 1H NH

4.40-4.15 m 3H
Fmoc-CH, Fmoc-

CH₂

4.10-3.98 m 1H α-CH

3.92 t 1H

3.65-3.48 m 2H CH₂OH

2.60 dd 6.24, 16.80 1H β-CH₂

2.41 dd 6.30, 16.91 1H β-CH₂

1.40 s 9H C(CH₃)₃

Solvent: CD₃COCD₃, Spectrometer Frequency: 400 MHz[1]

Infrared (IR) Spectroscopy
Specific experimental IR data for Fmoc-Asp(OtBu)-ol was not found in the reviewed literature.

However, the expected characteristic absorption bands based on its functional groups are

listed in Table 2.

Table 2: Theoretical Infrared (IR) Spectroscopic Data for Fmoc-Asp(OtBu)-ol
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Wavenumber (cm⁻¹) Functional Group Description

~3400 O-H Alcohol, stretching

~3300 N-H Amide, stretching

3100-3000 C-H Aromatic, stretching

2980-2850 C-H Aliphatic, stretching

~1730 C=O Ester (tert-butyl), stretching

~1690 C=O Amide (Fmoc), stretching

1600-1450 C=C Aromatic, stretching

~1250 C-O Ester, stretching

~1050 C-O Alcohol, stretching

Mass Spectrometry (MS)
Experimental mass spectrometry data for Fmoc-Asp(OtBu)-ol was not explicitly found in the

searched literature. The theoretical monoisotopic mass and the expected molecular ion peaks

for common ionization techniques are provided in Table 3.

Table 3: Theoretical Mass Spectrometry Data for Fmoc-Asp(OtBu)-ol

Parameter Value

Molecular Formula C₂₃H₂₇NO₅

Monoisotopic Mass 397.1889 g/mol

Expected [M+H]⁺ 398.1962

Expected [M+Na]⁺ 420.1781

Expected [M+K]⁺ 436.1521

Experimental Protocols
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The following section details the synthetic procedure for Fmoc-Asp(OtBu)-ol and the general

methodology for acquiring the spectroscopic data.

Synthesis of Fmoc-Asp(OtBu)-ol
Fmoc-Asp(OtBu)-ol, also referred to as tert-Butyl (3S)-3-[(9H-9-

fluorenylmethoxy)carbonyl]amino-4-hydroxybutanoate, can be synthesized by the reduction of

the corresponding carboxylic acid, N-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-

OH).[1]

Procedure:

A solution of N-Fmoc-L-aspartic acid β-tert-butyl ester (19.0 g, 46.2 mmol) in 300 mL of

tetrahydrofuran (THF) is cooled to -78 °C.

N-methyl morpholine (NMM, 5.9 mL, 53.3 mmol) is added, followed by isobutyl chloroformate

(IBCF, 6.9 mL, 53.3 mmol).

The reaction mixture is warmed to 0 °C for 40 minutes and then re-cooled to -78 °C.

A suspension of sodium borohydride (3.85 g, 102 mmol) in 25 mL of methanol is added, and

the mixture is stirred at -78 °C for 2 hours.

The reaction is quenched with 400 mL of saturated aqueous ammonium chloride.

The product is extracted with ethyl acetate (4 x 100 mL).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated.

The residue is purified by silica gel chromatography (50% ethyl acetate/hexane) to yield the

desired product.[1]

Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a synthesized compound like

Fmoc-Asp(OtBu)-ol is outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b144446?utm_src=pdf-body
https://www.benchchem.com/product/b144446?utm_src=pdf-body
https://www.benchchem.com/product/b144446?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-asp-otbu
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-asp-otbu
https://www.benchchem.com/product/b144446?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sample Preparation:

NMR: A small amount of the purified compound is dissolved in an appropriate deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or CD₃COCD₃ as reported).

IR: The sample can be analyzed as a thin film, a KBr pellet, or neat using an ATR accessory.

Mass Spec: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for

introduction into the mass spectrometer.

2. Data Acquisition:

NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400

MHz).

IR: The infrared spectrum is recorded using an FTIR spectrometer over the range of 4000-

400 cm⁻¹.

Mass Spec: High-resolution mass spectrometry (HRMS) is performed using techniques such

as ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) to

determine the accurate mass.

3. Data Analysis:

The obtained spectra are processed and analyzed to confirm the structure of the synthesized

molecule by interpreting chemical shifts, coupling constants, peak integrations (NMR),

characteristic absorption bands (IR), and the molecular ion peak (Mass Spec).

Visualizations
The following diagrams illustrate the synthesis and analytical workflow for Fmoc-Asp(OtBu)-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b144446?utm_src=pdf-body-img
https://www.benchchem.com/product/b144446?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid |
C23H25NO6 | CID 7017910 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Fmoc-
Asp(OtBu)-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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